methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate
Description
Methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is a bicyclic heterocyclic compound featuring a cyclopenta-fused pyridine core with a hydroxyl group at position 7 and a methyl ester at position 2. This structure combines aromatic pyridine reactivity with the steric and electronic effects of the cyclopentane ring.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)7-4-2-6-3-5-8(12)9(6)11-7/h2,4,8,12H,3,5H2,1H3 |
InChI Key |
AOPKRWQRUINUGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(CCC2O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach involves the cyclization of suitably substituted pyridine derivatives bearing ester and hydroxyl functionalities, followed by selective oxidation and functional group transformations to yield the target compound.
Stepwise Procedure
- Step 1: Synthesis of a precursor, such as methyl 2-(2-hydroxyphenyl) pyridine-3-carboxylate, via condensation of 2-hydroxybenzaldehyde with 2-aminopyridine derivatives.
- Step 2: Intramolecular cyclization facilitated by acid catalysis or thermal conditions, leading to the formation of the cyclopenta[b]pyridine core.
- Step 3: Oxidation or hydroxylation at the 7-position, often using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
- Step 4: Purification through column chromatography or recrystallization to isolate methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate.
Research Findings & Data
- Patent WO2017112719A1 describes heterocyclic modifications involving pyridines with hydroxyl groups, emphasizing oxidation steps to introduce hydroxyl functionalities at specific positions.
Construction via Multi-Component Reactions (MCRs)
Method Overview
Multi-component reactions enable the rapid assembly of heterocyclic frameworks by combining multiple building blocks in a single step, often under microwave or thermal conditions.
Representative Protocol
- Reactants: 2-aminopyridine derivatives, methyl acetoacetate, and formaldehyde or suitable aldehydes.
- Conditions: Heating in ethanol or acetic acid with catalysts such as p-toluenesulfonic acid.
- Outcome: Formation of the pyridine core with subsequent hydroxylation at the 7-position via oxidative conditions.
Research Findings & Data
- This method aligns with the general strategies described in heterocyclic synthesis literature, where multi-component reactions facilitate the formation of complex pyridine derivatives with hydroxyl groups.
Oxidative Functionalization of Pyridine Derivatives
Method Overview
This approach involves starting from methyl 7-substituted pyridine derivatives, followed by regioselective oxidation to introduce the hydroxyl group at the 7-position.
Procedure
- Step 1: Synthesis of methyl 7-alkyl or 7-aryl pyridine-2-carboxylates via nucleophilic substitution or cross-coupling reactions.
- Step 2: Oxidation using reagents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic or basic conditions.
- Step 3: Purification to isolate methyl 7-hydroxy-derivatives.
Research Findings & Data
- The oxidation of pyridine derivatives to introduce hydroxyl groups is well-documented, with specific regioselectivity achieved through electronic and steric effects.
Heterocyclic Ring Formation via Cycloaddition
Method Overview
This involves cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, to construct the cyclopenta[b]pyridine ring fused to the pyridine core.
Procedure
Research Findings & Data
- Such strategies are supported by heterocyclic chemistry literature, where cycloaddition reactions are employed to synthesize fused heterocycles with functionalized substituents.
Data Table Summarizing Preparation Methods
| Method No. | Approach | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Direct Cyclization | 2-hydroxybenzaldehyde, 2-aminopyridine | Acid catalysis, heat | High regioselectivity | Multi-step purification |
| 2 | Multi-Component Reaction | 2-aminopyridine, methyl acetoacetate, formaldehyde | Microwave or reflux | Rapid synthesis | Limited regioselectivity |
| 3 | Oxidative Functionalization | Pyridine derivatives, oxidants (m-CPBA, H₂O₂) | Mild oxidative conditions | Selective hydroxylation | Regioselectivity control needed |
| 4 | Cycloaddition | Azomethine ylides, dienes | Thermal or microwave | Efficient ring construction | Requires precursor synthesis |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), H₂O, reflux | 7-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid | 85–92% | |
| Basic hydrolysis | NaOH (aq.), ethanol, Δ | Sodium salt of 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid | 78–84% |
This reaction is critical for generating bioactive carboxylic acid derivatives used in further functionalization.
Nucleophilic Substitution
The ester group participates in nucleophilic acyl substitution with amines to form amides:
The hydroxyl group at position 7 can also undergo substitution under Mitsunobu conditions (e.g., with triphenylphosphine/DIAD) to generate ether derivatives .
Electrophilic Aromatic Substitution
The C3 position is favored due to para-directing effects of the hydroxyl group.
Oxidation
The hydroxyl group is oxidizable to a ketone under mild conditions:
Reduction
The ester group is reducible to a primary alcohol:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C→25°C, 2h | 7-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-methanol | 76% |
Cycloaddition and Condensation
The compound participates in multicomponent reactions to form fused heterocycles:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetylacetone, DMF | 80°C, 8h | Pyrimido[2,1-b]pteridine fused derivative | 63% | |
| Ninhydrin, ethanol | Reflux, 12h | Indeno[2',1':4,5]imidazo[2,1-b]pteridine | 51% |
These reactions exploit the electron-deficient pyridine ring and the hydroxyl group’s ability to stabilize transition states .
Enzymatic Modifications
Microbial systems enable regioselective hydroxylation:
| Organism | Substrate | Product | Conversion | Source |
|---|---|---|---|---|
| Burkholderia sp. MAK1 | Methyl 7-hydroxy-... carboxylate | 7-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate-5-ol | 88% |
This biocatalytic approach offers sustainable routes to hydroxylated derivatives .
Scientific Research Applications
Methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation and require further research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- Halogenated Derivatives : Bromo- and chloro-substituted cyclopenta[b]pyridines (e.g., 4-(4-bromophenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine, 5c ) exhibit enhanced electronic withdrawal, influencing reactivity in cross-coupling reactions .
- Ester Derivatives : Analogous esters (e.g., methyl 4-(difluoromethyl)-2-fluorobenzoate) highlight the role of ester groups in modulating lipophilicity and hydrolysis susceptibility .
Physicochemical Properties
Key Observations :
- Thiophene-substituted derivatives (5a–e) show higher molecular weights due to aromatic substituents, impacting solubility in non-polar solvents .
Reactivity and Functional Group Interactions
- Hydroxyl Group : The 7-OH group may participate in hydrogen bonding or oxidation reactions, unlike inert halogen atoms in 5c or 5b .
- Ester Group : The methyl ester at position 2 is prone to hydrolysis under acidic/basic conditions, similar to methyl 4-(difluoromethyl)-2-fluorobenzoate . This contrasts with stable sulfanyl or nitro groups in analogs like 2a–c .
- Halogen Reactivity : Bromo or chloro substituents (e.g., in 5c ) enable cross-coupling reactions, whereas the hydroxyl group may limit such pathways unless protected .
Biological Activity
Methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Chemical Name : this compound
- CAS Number : Not specified in the search results.
- Molecular Formula : Not provided in the search results.
- Molecular Weight : Not specified in the search results.
1. Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activities. For instance, derivatives containing the cyclopenta[b]pyridine structure have shown cytotoxic effects against various cancer cell lines. In particular:
- Mechanism : These compounds may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.
- Case Study : A study on related compounds demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutic agents, suggesting a strong potential for further development .
2. Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases:
- Mechanism : The compound may act as an inhibitor of certain enzymes involved in neuroinflammation and oxidative stress.
- Research Findings : Studies have shown that similar compounds can reduce markers of inflammation and oxidative damage in neuronal cells exposed to toxic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Substituent | Biological Activity | Notes |
|---|---|---|
| Hydroxyl Group | Enhances antitumor activity | Essential for interaction with biological targets |
| Methyl Group | Modulates lipophilicity | Affects absorption and distribution |
Future Directions
Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential areas for exploration include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Combination Therapies : Investigating the potential synergistic effects when used in combination with existing treatments for cancer and neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate and its derivatives?
- Methodological Answer : Cyclopenta[b]pyridine derivatives are typically synthesized via cyclization reactions. For example, substituted cyclopenta[b]pyridines can be prepared by reacting ketones with heterocyclic amines under acidic conditions, followed by oxidation or functionalization steps. Key intermediates like 5-methoxypyridine-2-carboxylic acid derivatives are synthesized using potassium permanganate oxidation of methylpyridine precursors at 90–95°C, yielding carboxylic acids that are esterified to form target compounds .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Characterization involves a combination of techniques:
- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify substituent positions and confirm cyclopenta[b]pyridine ring formation. For example, methoxy groups (OCH₃) resonate at δ 3.8–4.0 ppm in ¹H NMR, while aromatic protons appear in δ 7.0–8.3 ppm .
- IR Spectroscopy : Stretching frequencies for hydroxyl (-OH, ~3200 cm⁻¹) and ester carbonyl (C=O, ~1700 cm⁻¹) groups are critical for functional group confirmation .
- Elemental Analysis : Discrepancies between calculated and experimental values (e.g., C: 54.92% calc. vs. 54.61% found) require careful purification and validation .
Q. What safety precautions are recommended when handling cyclopenta[b]pyridine derivatives in laboratory settings?
- Methodological Answer : Safe handling includes:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Keep containers tightly sealed in dry, well-ventilated areas away from incompatible reagents .
Advanced Research Questions
Q. How can researchers optimize the cyclization step in the synthesis of cyclopenta[b]pyridine derivatives to improve yield?
- Methodological Answer : Optimization strategies include:
- Reagent Stoichiometry : Adjusting molar ratios of ketones and amines to reduce side reactions.
- Temperature Control : Maintaining precise reaction temperatures (e.g., 90–95°C for permanganate oxidations) to enhance selectivity .
- Catalysis : Exploring acid or base catalysts (e.g., KOH in dioxane/water mixtures) to accelerate cyclization .
Q. What strategies are effective in resolving contradictions between calculated and experimental elemental analysis data for cyclopenta[b]pyridine derivatives?
- Methodological Answer : Discrepancies (e.g., C: 54.92% calc. vs. 54.61% found) may arise from incomplete purification or hygroscopicity. Solutions include:
- Recrystallization : Purify compounds using solvents like ethanol or dichloromethane.
- Analytical Cross-Validation : Use complementary techniques (e.g., high-resolution mass spectrometry) to confirm molecular formulas .
Q. How can computational chemistry be applied to predict the reactivity and stability of this compound?
- Methodological Answer : Computational approaches include:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to assess stability and nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and degradation pathways.
- In Silico Spectroscopy : Predict NMR/IR spectra using software (e.g., Gaussian) to compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
